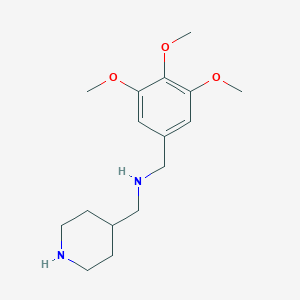
1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine, also known as PMMA, is a psychoactive substance that belongs to the amphetamine class of drugs. It is a structural analog of methamphetamine and is known to produce similar effects to other amphetamines. PMMA has gained attention in recent years due to its potential use as a research tool in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine is similar to that of other amphetamines. This compound acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulating and euphoric effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include an increase in heart rate, blood pressure, and body temperature. This compound has also been shown to cause changes in the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Advantages and Limitations for Lab Experiments
The use of 1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine as a research tool has several advantages and limitations. One advantage is that this compound is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of amphetamines on the brain. However, this compound is also a psychoactive substance that can produce subjective effects in humans, which can complicate the interpretation of research findings.
Future Directions
There are several future directions for research on 1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine. One direction is to investigate the long-term effects of this compound on the brain and behavior. Another direction is to study the effects of this compound in different animal models and to compare these effects to those of other amphetamines. Additionally, researchers could investigate the potential therapeutic uses of this compound, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression.
Synthesis Methods
The synthesis of 1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine is a complex process that involves several steps. The first step involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This is followed by the reaction of N-benzylpiperidine with 3,4,5-trimethoxybenzaldehyde to form the final product, this compound. The synthesis of this compound is a time-consuming and expensive process that requires specialized equipment and expertise.
Scientific Research Applications
1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine has been used as a research tool in the field of neuroscience to study the effects of amphetamines on the brain. Researchers have used this compound to investigate the mechanisms of action of amphetamines and their effects on neurotransmitter systems. This compound has also been used to study the effects of amphetamines on cognitive function and behavior.
properties
Molecular Formula |
C16H26N2O3 |
|---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
1-piperidin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H26N2O3/c1-19-14-8-13(9-15(20-2)16(14)21-3)11-18-10-12-4-6-17-7-5-12/h8-9,12,17-18H,4-7,10-11H2,1-3H3 |
InChI Key |
GKYFPWYMTWZHAE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2CCNCC2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)


![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)





![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)

![N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)